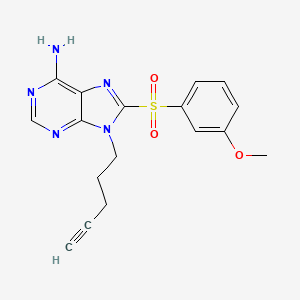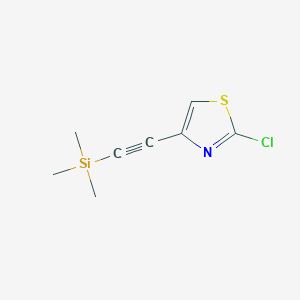
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloro group and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole typically involves the reaction of 2-chlorothiazole with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Sonogashira coupling.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce complex molecules with extended conjugation.
Scientific Research Applications
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine
- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
- 2-((Triethylsilyl)ethynyl)pyridine
Uniqueness
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
Properties
Molecular Formula |
C8H10ClNSSi |
|---|---|
Molecular Weight |
215.78 g/mol |
IUPAC Name |
2-(2-chloro-1,3-thiazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C8H10ClNSSi/c1-12(2,3)5-4-7-6-11-8(9)10-7/h6H,1-3H3 |
InChI Key |
ZLAJSOMTTXQPPL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CSC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B12935068.png)

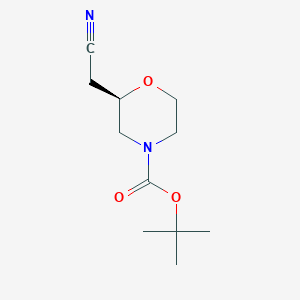

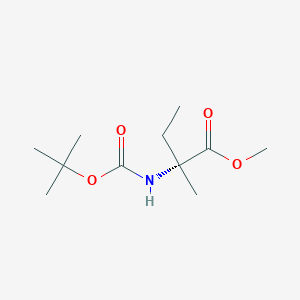
![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)
![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)


![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
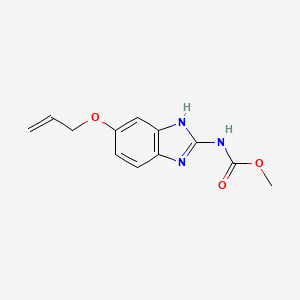
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
